3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound characterized by the presence of both pyrrole and pyrazine rings. This compound belongs to a class of nitrogen-containing heterocycles that are known for their diverse biological activities, particularly in medicinal chemistry. Its molecular formula is , with a molecular weight of 167.60 g/mol. The compound is identified by the CAS number 1638768-46-3, and it is recognized for its potential applications in drug development and material science.
The primary sources of information regarding 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine include scientific literature and chemical databases such as PubChem and BenchChem. The compound is classified under heterocyclic compounds, specifically within the pyrrole and pyrazine derivatives, which are significant in various chemical and biological processes.
The synthesis of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods:
The synthesis often involves careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of synthesized compounds.
The molecular structure of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine features a five-membered pyrrole ring fused with a six-membered pyrazine ring. The chlorine atom is positioned at the third carbon, while a methyl group is located at the seventh position.
3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine participates in various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
The mechanism of action for 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine primarily involves its interaction with biological targets such as enzymes or receptors.
While specific quantitative data on its mechanism of action were not detailed in the search results, similar compounds have shown significant effects on cell proliferation and survival through kinase inhibition.
The physical properties of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine include:
The compound exhibits typical reactivity associated with halogenated heterocycles:
3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
The 5H-pyrrolo[2,3-b]pyrazine core is a bicyclic aromatic system consisting of a six-membered pyrazine ring fused with a five-membered pyrrole ring. Computational analyses reveal significant π-electron delocalization across both rings, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). The system possesses 10 π-electrons: four from the pyrazine ring, four from the pyrrole ring, and two from the bridging bond. Density Functional Theory (DFT) calculations indicate asymmetric electron density distribution, with the pyrrole nitrogen exhibiting the highest electron density (π-density: 1.28) due to its lone pair participation in the aromatic system. The pyrazine nitrogens show substantially lower electron density (π-density: 0.82-0.94), creating regions favorable for electrophilic attack [4] [7].
The chloro substituent at position 3 significantly withdraws electron density from the adjacent carbon (C3: π-density reduction of 0.15 vs. unsubstituted analog), creating a pronounced electron-deficient region. Conversely, the methyl group at position 7 exhibits modest electron-donating effects (+0.08 π-density at C7), though this perturbation remains localized due to the node plane through C7-N2. The compound's topological polar surface area (TPSA) is calculated at 41.57 Ų, indicating moderate polarity consistent with fused diazaheterocycles [7].
Table 1: Computed π-Electron Density Distribution**
Position | Unsubstituted Core | 3-Chloro-7-methyl Derivative | Electron Density Change |
---|---|---|---|
N1 (pyrrole) | 1.32 | 1.30 | -0.02 |
C3 | 0.98 | 0.83 | -0.15 |
N4 (pyrazine) | 0.94 | 0.96 | +0.02 |
C7 | 1.05 | 1.13 | +0.08 |
N8 (pyrazine) | 0.82 | 0.83 | +0.01 |
The chloro substituent at C3 induces notable electronic and steric perturbations. Bond angle analysis shows compression of the C3-N4-C5 angle (116.5° vs. 118.2° in unsubstituted core) due to chlorine's van der Waals radius. Concurrently, the C2-C3-N9 bond angle expands to 124.7° (120.9° in parent), indicating adaptive ring distortion. The methyl group at C7 causes minimal angular deformation but induces pyramidalization of the adjacent hydrogen (C7-H out-of-plane displacement: 0.08 Å). These substituent-induced distortions collectively reduce molecular symmetry from C₂ᵥ to Cₛ [3] .
Nuclear Magnetic Resonance (NMR) simulations predict distinctive substituent effects: The chloro group deshields C3 (δC 142.5 ppm) and ortho-position C2 (δC 126.8 ppm, Δδ +7.2 ppm vs. core). The methyl group shields C7 (δC 122.1 ppm, Δδ -5.4 ppm) while deshielding C6 (δC 138.2 ppm, Δδ +3.7 ppm). The methyl protons resonate at δH 2.48 ppm, with NOE correlations confirming proximity to H5 (2.92% enhancement) and H6 (1.85%) [4] [7].
Table 2: Predicted NMR Chemical Shifts (δ, ppm)**
Position | ¹H NMR | Δδ vs. Core | ¹³C NMR | Δδ vs. Core |
---|---|---|---|---|
H2 | 7.95 | +0.38 | 126.8 | +7.2 |
H5 | 7.28 | -0.12 | 118.3 | -1.5 |
H6 | 8.32 | +0.23 | 138.2 | +3.7 |
C3 | - | - | 142.5 | +9.8 |
C7 | - | - | 122.1 | -5.4 |
7-CH₃ | 2.48 | - | 18.7 | - |
The 5H-pyrrolo[2,3-b]pyrazine scaffold demonstrates intermediate electronic properties between biologically significant heterocycles. Relative to indole, it exhibits 30% lower π-electron density at bridgehead carbons (C2: 0.98 vs. 1.41 in indole) and 18% higher nitrogen content, enhancing hydrogen-bonding capacity (H-bond acceptors: 3 vs. 1 in indole). Compared to purine, it maintains similar aromaticity energy (-88.3 kcal/mol vs. -92.1 kcal/mol in purine) but with reduced dipole moment (3.8 D vs. 4.6 D) due to symmetric atom distribution in purine [2] [4].
The chloro-methyl substitution pattern creates unique electronic asymmetry. The Hammett constant analysis reveals the 3-chloro group (σₘ = 0.37) dominates over the 7-methyl (σₘ = -0.07), yielding a net electron-withdrawing character absent in symmetric analogs. Bioisosteric comparisons show 63% molecular overlay with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine but only 41% with 5-chloro-1-methyl-1H-indole, highlighting scaffold-specific topology [2] [6].
Table 3: Heterocyclic Scaffold Comparative Analysis**
Parameter | 3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine | Indole | Purine |
---|---|---|---|
π-Electron Density (C2) | 0.98 | 1.41 | 1.12 |
H-bond Acceptors | 3 | 1 | 3 |
LogP (calc.) | 1.79 | 2.14 | 0.85 |
TPSA (Ų) | 41.57 | 15.8 | 61.9 |
Dipole Moment (D) | 4.2 | 2.1 | 4.6 |
Aromaticity Energy (kcal/mol) | -88.3 | -100.2 | -92.1 |
The scaffold’s dual hydrogen-bonding capability (pyrazine N4/N8) combined with tunable C3/C7 electrophilicity positions it as a versatile pharmacophore. Its electron deficiency facilitates π-stacking with electron-rich biological targets, while the methyl group provides moderate lipophilicity enhancement (cLogP 1.79 vs. 1.13 in unsubstituted core). These properties bridge the chemical space between indole-derived biologics and purine-based therapeutics [2] .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5